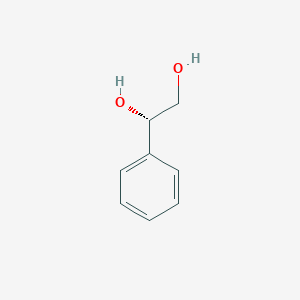

(S)-(+)-1-Phenyl-1,2-ethanediol

Übersicht

Beschreibung

Es gehört zur Klasse der Natriumkanalblocker und ist wirksam bei der Behandlung verschiedener Arten von Arrhythmien, einschließlich supraventrikulärer und ventrikulärer Arrhythmien . Cifenlin-Succinat zeigt auch moderate Kalziumkanalblockiereffekte und verlängert die Aktionspotenzialdauer durch seine Kaliumkanalblockieraktivität .

Vorbereitungsmethoden

Die Herstellung von Cifenlin-Succinat beinhaltet mehrere synthetische Wege und Reaktionsbedingungen. Eine bemerkenswerte Methode umfasst die Oxidation von 2,2-Diphenylcyclopropylmethanol mit 2-Iodoxybenzoesäure in Dimethylsulfoxid, um das entsprechende Aldehyd zu bilden. Dieses Aldehyd wird dann mit Natriumchlorit, Wasserstoffperoxid und Natriumdihydrogenphosphat in Acetonitril-Wasser behandelt, um die Säureverbindung zu erhalten. Der letzte Schritt beinhaltet die Kondensation mit Ethylendiamin in Gegenwart von Benzotriazol-1-yloxytripyrrolidinophosphoniumhexafluorophosphat und Triethylamin in Dichlormethan, um Cifenlin-Succinat zu erzeugen .

Chemische Reaktionsanalyse

Cifenlin-Succinat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Aldehyde und Säuren zu bilden.

Reduktion: Reduktionsreaktionen können Cifenlin-Succinat in seine Alkoholderivate umwandeln.

Substitution: Der Imidazolring in Cifenlin-Succinat kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen 2-Iodoxybenzoesäure, Natriumchlorit, Wasserstoffperoxid und Ethylendiamin.

Analyse Chemischer Reaktionen

Oxidative Cleavage Reactions

Oxidative cleavage of (S)-(+)-1-phenyl-1,2-ethanediol is a prominent reaction, yielding benzaldehyde as the primary product. This reaction is critical for biomass conversion and fine chemical synthesis.

Cu/Beta Zeolite-Catalyzed Cleavage

In the presence of Cu-supported H-Beta zeolite, the diol undergoes oxidative cleavage via synergistic Brønsted and Lewis acid catalysis :

-

Mechanism :

-

Step 1: Oxidative cleavage of the diol to benzaldehyde.

-

Step 2: Parallel reactions of benzaldehyde to form benzyl alcohol (BP) , methyl benzoate (MB) , and benzaldehyde dimethyl acetal (BDA) .

-

-

Kinetic Parameters :

Reaction Step Activation Energy (kJ/mol) Rate Constant (min⁻¹) Oxidative cleavage 92.4 0.0035 BP formation 68.1 0.012 MB formation 75.3 0.008 BDA formation 63.7 0.015 -

Conditions : 120–160°C, atmospheric pressure.

-

Catalyst Role : Cu species enhance C─C bond cleavage efficiency by modulating acidity .

Mn-Catalyzed Aerobic Cleavage

Manganese complexes enable visible-light-driven cleavage under mild conditions :

-

Catalyst : [Mn(dtbpy)₂(OTf)₂] (dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine).

-

Conditions : 40°C, O₂ atmosphere, blue light (470 nm), DCE/tBuOH solvent.

-

Yield : 46% benzaldehyde (isolated yield).

-

Mechanistic Insight : Radical intermediates are implicated, excluding singlet oxygen pathways .

Enzymatic and Biocatalytic Transformations

Biocatalysis offers stereoselective routes for synthesizing and modifying this compound.

Carbonyl Reductase Systems

An enzyme-coupled system using (R)- and (S)-specific carbonyl reductases achieves one-step preparation of (S)-1-phenyl-1,2-ethanediol :

-

Key Enzyme : Candida parapsilosis carbonyl reductase (Scr II).

-

Substrate : 2-Hydroxy-1-phenylethanone.

-

Conditions : NADH cofactor, 30°C, pH 7.0.

Acid-Mediated Reactions

Brønsted and Lewis acids facilitate tandem reactions post-cleavage, influencing product distribution :

| Acid Type | Role in Reaction | Product Preference |

|---|---|---|

| Brønsted acid | Protonates intermediates, stabilizes TS | Benzyl alcohol |

| Lewis acid | Coordinates to carbonyl groups | Methyl benzoate |

Comparative Reaction Pathways

The reactivity of this compound is benchmarked against structurally similar diols:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Drug Synthesis and Development

(S)-(+)-1-Phenyl-1,2-ethanediol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its chiral nature makes it valuable for producing enantiomerically pure drugs that are essential for therapeutic efficacy. For instance, it plays a role in synthesizing drugs targeting neurological and metabolic disorders .

Case Study: Biocatalytic Synthesis

A notable method for synthesizing this compound involves biotransformation using the microorganism Aspergillus niger. This method not only provides an environmentally friendly approach but also yields significant quantities of the compound (335 mg with a 65% reaction yield) after a four-day biotransformation process . This biocatalytic method highlights the compound's potential for sustainable drug production.

| Method | Microorganism | Yield (mg) | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Biotransformation | Aspergillus niger | 335 | 4 days | 65% |

Agrochemical Applications

This compound is also utilized in the agrochemical industry. Its derivatives can act as effective agents in pest control and plant growth regulation. The compound's ability to function as a chiral building block allows for the development of novel agrochemicals that can enhance crop yields and protect against pests .

Chemical Synthesis

Chiral Catalysts

The compound is frequently used as a chiral catalyst or ligand in asymmetric synthesis reactions. Its presence can significantly influence the selectivity and yield of desired products in chemical reactions involving carbonyl compounds .

Case Study: Carbonyl Reduction

Research has demonstrated that this compound can be produced efficiently through the bioreduction of 2-hydroxyacetophenone using specific carbonyl reductases. This process not only showcases its utility in producing other valuable compounds but also emphasizes its role in green chemistry practices .

| Substrate | Enzyme Type | Yield (%) |

|---|---|---|

| 2-Hydroxyacetophenone | Carbonyl reductase | High |

Industrial Applications

The compound's versatility extends to various industrial applications where it is used as an intermediate in the production of fine chemicals and specialty chemicals. Its properties make it suitable for applications in cosmetics and personal care products due to its low toxicity and favorable safety profile .

Wirkmechanismus

Cifenline succinate exerts its effects by blocking sodium channels, which are essential for the initiation and conduction of electrical impulses in the heart. By inhibiting these channels, cifenline succinate reduces the excitability of cardiac cells, thereby preventing abnormal heart rhythms . Additionally, it has moderate calcium channel blocking effects and prolongs the action potential duration through its potassium channel blocking activity . The primary molecular targets include various sodium channel subunits such as SCN1A, SCN2A, SCN3A, and SCN5A .

Vergleich Mit ähnlichen Verbindungen

Cifenlin-Succinat ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner kombinierten Natrium-, Kalzium- und Kaliumkanalblockieraktivitäten einzigartig. Zu den ähnlichen Verbindungen gehören:

Pituxat: Ein weiteres Gem-Diphenylcyclopropanyl-Arzneimittel mit antiarrhythmischen Eigenschaften.

Ecipramidil: Eine Verbindung mit ähnlichen Strukturmerkmalen und antiarrhythmischen Wirkungen.

Cifenlin-Succinat zeichnet sich durch seine breitere Bandbreite an Ionenkanalblockieraktivitäten aus, was es zu einem vielseitigen Mittel bei der Behandlung verschiedener Herzerkrankungen macht.

Biologische Aktivität

(S)-(+)-1-Phenyl-1,2-ethanediol, also known as (S)-1-phenylethane-1,2-diol, is a chiral alcohol with significant biological activity and applications in various fields, including pharmaceuticals and biochemistry. This article delves into its biological properties, synthesis methods, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 138.16 g/mol

- Melting Point : 65 - 67 °C

- Specific Rotation : +67 to +71 degrees (D/20 °C) .

Synthesis Methods

This compound can be synthesized through various methods, including:

- Biotransformation : Utilizing fungal strains such as Aspergillus niger for hydroxylation of 2-phenylethanol. This method has shown high stereoselectivity and efficiency in producing the (S)-enantiomer .

- Enzymatic Reduction : The use of Saccharomyces cerevisiae has been reported for the highly enantioselective reduction of 2-hydroxy-1-phenylethanone to produce (R)-phenyl-1,2-ethanediol .

Pharmacological Applications

This compound serves as an intermediate in the synthesis of pharmaceuticals such as fluoxetine and norfluoxetine, which are widely used as antidepressants. Its biological activity is primarily attributed to its interaction with serotonin receptors .

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit bacterial enzymes effectively, suggesting potential applications in developing new antimicrobial agents .

Study on Enantioselective Synthesis

A notable study explored the enantioselective resolution of racemic 1-phenyl-1,2-ethanediol using Kurthia gibsonii SC0312 in a biphasic system. This method achieved high enantioselectivity and highlighted the potential for biocatalysis in producing optically pure compounds .

Eigenschaften

IUPAC Name |

(1S)-1-phenylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMWNFMRSKOCEY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25779-13-9 | |

| Record name | Styrene glycol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025779139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STYRENE GLYCOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IB2T1FT6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common methods for synthesizing (S)-PED?

A1: Several methods are employed for the synthesis of (S)-PED:

Q2: How can the efficiency of (S)-PED production be improved?

A2: Research has focused on optimizing several factors to enhance the efficiency of (S)-PED production:

Q3: What is known about the structure and function of (S)-carbonyl reductase (SCR) involved in (S)-PED synthesis?

A3: SCR, belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, exhibits high specificity for NADPH as a cofactor. [, ] Crystallographic studies have revealed its tetrameric structure and provided insights into its active site architecture. [, ] Key amino acid residues involved in coenzyme binding and catalysis have been identified, and mutagenesis studies have demonstrated their impact on enzyme activity and enantioselectivity. [, ]

Q4: How does the coenzyme specificity of SCR affect (S)-PED production?

A4: The preference of SCR for NADPH over NADH presents a challenge for efficient (S)-PED production. Strategies to address this include co-expressing enzymes capable of NADPH regeneration, such as glucose dehydrogenase, or engineering SCR variants with altered coenzyme specificity. [, , ] The S67D/H68D mutation, for instance, successfully shifted the coenzyme preference of SCR from NADPH to NADH, demonstrating the potential for protein engineering to optimize biocatalysts. []

Q5: What are the major applications of (S)-PED?

A5: (S)-PED serves as a crucial chiral building block in the synthesis of various compounds, including pharmaceuticals, liquid crystals, and chiral biphosphines. [, , ] Its significance in asymmetric synthesis stems from the presence of two chiral centers, making it a versatile starting material for generating diverse stereochemically defined molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.